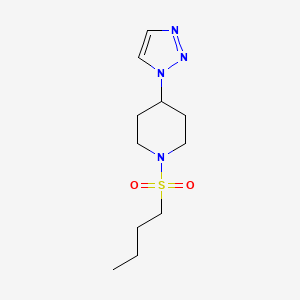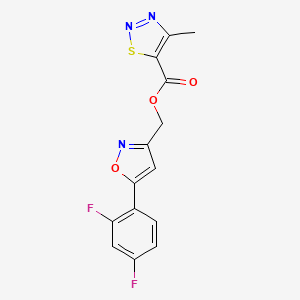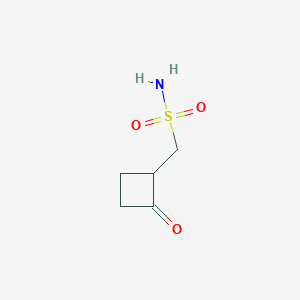
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, also known as THP-PROT, is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry, specifically as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has shown promising results as a GPCR ligand, with studies suggesting its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand involves its binding to the receptor and inducing conformational changes that result in downstream signaling pathways. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to selectively target specific GPCRs, including the mu-opioid receptor and the cannabinoid receptor, among others.
Biochemical and Physiological Effects
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. Studies have also suggested its potential use as an antidepressant and anxiolytic agent.
実験室実験の利点と制限
One of the main advantages of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is its chiral nature, which allows for the selective production of one enantiomer. This is particularly useful in medicinal chemistry, where the enantiomeric purity of a compound can significantly affect its pharmacological properties. However, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol's limited solubility and stability can pose challenges in its use in lab experiments.
将来の方向性
There are several future directions for the study of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand and its potential applications in the treatment of various diseases. Other potential areas of research include the use of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol in materials science and the development of novel chiral catalysts for its synthesis.
合成法
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can be synthesized through several methods, including asymmetric synthesis and racemic synthesis. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively produce one enantiomer of the compound. Racemic synthesis, on the other hand, produces a mixture of both enantiomers. One of the most common methods for synthesizing (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is through the reduction of the corresponding ketone using a chiral auxiliary or chiral catalyst.
特性
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)



![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2442713.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2442715.png)


![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)